molecular formula C13H17O3PS B3057390 Diethyl benzo[b]thiophen-3-ylmethylphosphonate CAS No. 80090-41-1

Diethyl benzo[b]thiophen-3-ylmethylphosphonate

Cat. No.: B3057390
CAS No.: 80090-41-1
M. Wt: 284.31 g/mol
InChI Key: CBBDCBONPMJYAG-UHFFFAOYSA-N
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Description

Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a phosphonate ester featuring a benzo[b]thiophene moiety linked to a methylphosphonate group. Its structure combines the aromaticity and electron-rich nature of the benzo[b]thiophene ring with the hydrolytic stability and versatile reactivity of the phosphonate functional group. This compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions, where a halogenated benzo[b]thiophene precursor reacts with trialkyl phosphites under controlled conditions. Purification often involves column chromatography, as noted in analogous syntheses of phosphazene derivatives .

The benzo[b]thiophene core contributes to unique electronic and steric properties, making this compound valuable in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ligand design). Its stability under physiological conditions and capacity for hydrogen-bonding interactions further enhance its applicability.

Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17O3PS/c1-3-15-17(14,16-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBDCBONPMJYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC2=CC=CC=C21)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508709
Record name Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80090-41-1
Record name Diethyl [(1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl benzo[b]thiophen-3-ylmethylphosphonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl benzo[b]thiophen-3-ylmethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.

    Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphines, phosphine oxides.

    Substitution: Halogenated or nitrated benzo[b]thiophene derivatives.

Scientific Research Applications

Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Table 1: Key Synthetic Routes

Synthesis MethodKey ReagentsYield (%)
Wittig ReactionBenzo[b]thiophene, Phosphonic Acid Ester70-80
Stille CouplingBenzo[b]thiophene, Stannylated Reagents60-75
Horner-Wadsworth-EmmonsBenzo[b]thiophene, Phosphonate Salts65-85

Antiviral Activity

This compound has shown promise as an antiviral agent. Research indicates that it may inhibit viral replication, particularly against HIV and other retroviruses. The mechanism involves interference with viral enzymes, making it a candidate for further development in antiviral therapies .

Pharmacological Properties

The compound's phosphonate moiety is crucial for its interaction with biological targets. Studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. The ability to modify the substituents on the thiophene ring allows for the optimization of pharmacological profiles .

Case Study: Antiviral Efficacy

In a study published in 2019, this compound was tested for its efficacy against HIV. The results indicated a dose-dependent inhibition of viral replication, with IC50 values comparable to established antiviral drugs. Further investigations into its mechanism of action revealed that it disrupts the viral life cycle at multiple stages .

Organic Photovoltaics

The compound has been explored as a component in organic photovoltaic (OPV) devices due to its favorable electronic properties. Its ability to form thin films and maintain good charge transport characteristics makes it suitable for use in solar cell applications. Research has shown that incorporating this compound into polymer blends can enhance power conversion efficiencies .

Table 2: Performance Metrics in OPVs

Device ConfigurationPower Conversion Efficiency (%)Active Layer Composition
Bulk Heterojunction5.11PDTBSeVTT-2TF:PC71BM
Organic Solar Cells4.69This compound with P3HT

Mechanism of Action

The mechanism of action of diethyl benzo[b]thiophen-3-ylmethylphosphonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[b]thiophene ring system can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates Diethyl benzo[b]thiophen-3-ylmethylphosphonate against three analogous phosphonates: Diethyl benzylphosphonate , Diethyl thiophen-2-ylmethylphosphonate , and Diethyl phenylmethylphosphonate . Key comparisons focus on structural features, physicochemical properties, reactivity, and applications.

Structural and Electronic Comparisons

  • Benzo[b]thiophene vs. Benzyl/Thiophene/Phenyl Groups :
    The benzo[b]thiophene moiety is more electron-rich and sterically bulky than benzyl or phenyl groups due to its fused aromatic system and sulfur atom. This enhances π-π stacking interactions and alters charge distribution at the phosphorus center, influencing reactivity in nucleophilic substitutions .

  • Phosphonate Group :
    All compounds share a diethyl phosphonate ester group, but electronic effects from the aromatic substituents modulate the electrophilicity of the phosphorus atom. For example, the electron-donating nature of benzo[b]thiophene may reduce hydrolysis rates compared to benzyl derivatives.

Physicochemical Properties

Table 1 summarizes critical properties derived from experimental and computational studies.

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C) logP Hydrolysis Half-Life (pH 7)
This compound 300.3 78–80 THF, DCM, Acetone 2.8 >48 hours
Diethyl benzylphosphonate 228.2 65–67 Ethanol, DCM 1.9 24–36 hours
Diethyl thiophen-2-ylmethylphosphonate 234.2 72–74 Ethanol, THF 2.1 36–48 hours
Diethyl phenylmethylphosphonate 242.2 68–70 DCM, Ethyl Acetate 2.3 18–24 hours

Notes:

  • The higher logP of this compound reflects enhanced lipophilicity due to the aromatic sulfur atom .
  • Extended hydrolysis half-life correlates with steric shielding of the phosphorus center by the benzo[b]thiophene group.

Biological Activity

Diethyl benzo[b]thiophen-3-ylmethylphosphonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current knowledge regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core, which is known for its diverse biological properties. The phosphonate group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Inhibition of Monoamine Oxidase (MAO) :
    • Compounds similar to this compound have been studied for their ability to inhibit human monoamine oxidase (hMAO), particularly the MAO-B isoform. This inhibition is significant for the treatment of neurodegenerative diseases like Parkinson's disease. The structural modifications in the benzo[b]thiophene derivatives suggest that they can effectively bind to the MAO active site, potentially leading to increased dopamine levels in the brain .
  • Antioxidant Activity :
    • Some derivatives exhibit antioxidant properties, which can protect neural tissues from oxidative stress. This activity is critical in neuroprotection and may contribute to the compound's therapeutic efficacy against neurodegenerative disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
MAO-B Inhibition Effective in inhibiting MAO-B, leading to increased dopamine levels
Antioxidant Properties Exhibits antioxidant activity, reducing oxidative stress in neuronal cells
Potential Anti-cancer Effects Some derivatives are being evaluated for anti-cancer properties
Neuroprotective Effects May provide protection against neurodegeneration through various mechanisms

Case Studies

  • Neuroprotective Effects :
    A study investigated a series of benzo[b]thiophen-3-ol derivatives as potential hMAO inhibitors. The results indicated that these compounds could significantly reduce oxidative stress markers in rat models, suggesting a protective effect against neurodegeneration .
  • Cancer Research :
    Research into related carbazole derivatives has shown promising anti-cancer activity. These studies highlight the potential for modifications of the benzo[b]thiophene structure to enhance efficacy against cancer cell lines .

Q & A

Q. What synthetic methodologies are optimal for preparing diethyl benzo[b]thiophen-3-ylmethylphosphonate, and how can reaction conditions be optimized?

A metal-free, DDQ/H⁺-mediated oxidative dehydrogenative coupling strategy is effective for synthesizing benzo[b]thiophene derivatives. Key parameters include solvent choice (e.g., dichloroethane), temperature (room temperature to 80°C), and stoichiometry of DDQ (1.5–2.0 equivalents). Acid additives (e.g., trifluoroacetic acid) enhance reaction efficiency by stabilizing charge-transfer intermediates. Optimization should prioritize monitoring oxidation potentials of substrates, as higher potentials correlate with improved coupling yields (up to 92%) . Parallel experiments using NMR and UV-Vis spectroscopy can track intermediate formation, while EPR confirms radical cation generation during the reaction .

Q. How can researchers characterize this compound, and what analytical techniques are critical for structural validation?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C/³¹P NMR to confirm substitution patterns and phosphonate linkage.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular mass (exact mass ~246.08 for analogous phosphonates) .
  • UV-Vis and EPR : To detect charge-transfer complexes and radical intermediates during synthesis .
  • Chromatography : HPLC or GC-MS to assess purity, particularly for intermediates like benzo[b]thiophene-2-carboxaldehyde .

Q. What are the key reactivity trends of benzo[b]thiophene derivatives in phosphonate coupling reactions?

Reactivity depends on frontier molecular orbital (FMO) alignment and oxidation potentials. Substrates with lower HOMO energies (e.g., electron-deficient benzo[b]thiophenes) exhibit faster oxidation by DDQ, promoting radical cation formation and subsequent coupling. Computational modeling (e.g., DFT) can predict FMO distributions and guide substrate selection. For example, electron-donating groups on the thiophene ring may reduce oxidative coupling efficiency .

Advanced Research Questions

Q. How can mechanistic contradictions in DDQ-mediated oxidative coupling be resolved for benzo[b]thiophene derivatives?

Conflicting proposals (e.g., hydrogen-atom transfer vs. single-electron transfer) require mechanistic validation via:

  • Kinetic isotope effects (KIE) : Differentiate between proton-coupled electron transfer (PCET) and radical pathways.
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to isolate intermediates.
  • In-situ spectroscopy : Time-resolved UV-Vis/EPR to monitor DDQ-substrate charge-transfer complexes .
    Evidence suggests a radical cation mechanism initiated by DDQ-substrate CT complexes, followed by nucleophilic attack by a neutral substrate molecule .

Q. What computational tools are effective for predicting the environmental and toxicological profiles of this compound?

  • QSAR models : Correlate structural features (e.g., phosphonate group, aromatic rings) with bioaccumulation or toxicity. For example, aquatic toxicity predictions (e.g., EC50) can leverage data from structurally related organophosphates .
  • Molecular docking : Assess interactions with enzymes like glyceraldehyde-3-phosphate dehydrogenase, a target for phosphonate-based inhibitors .
  • ADMET prediction software : Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using tools like SwissADME.

Q. How can this compound be applied in pharmacological studies, and what methodological frameworks support its evaluation?

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria, referencing protocols for analogous diethyl benzylphosphonates .
  • Enzyme inhibition : Test inhibitory effects on geranylgeranyl pyrophosphate synthase (GGPPS) using radiolabeled substrates, as demonstrated for thienopyrimidine-based inhibitors .
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., overoxidation) .
  • Catalyst recycling : Immobilize DDQ on silica or polymer supports to reduce costs.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and optimize stoichiometry dynamically .

Data Contradictions and Resolution

Q. How can discrepancies in reported oxidation potentials of benzo[b]thiophene derivatives be reconciled?

Variations may arise from solvent polarity, reference electrodes, or substrate purity. Standardize measurements using:

  • Cyclic voltammetry (CV) : Conduct in anhydrous acetonitrile with a Ag/Ag⁺ reference electrode.
  • Control experiments : Compare with benchmark compounds (e.g., ferrocene/ferrocenium) .

Q. Why do some studies report divergent biological activities for structurally similar phosphonates?

Differences in stereochemistry, substituent positioning (e.g., 3-yl vs. 2-yl substitution), or assay conditions (e.g., pH, serum content) may explain variability. Use enantioselective synthesis (e.g., asymmetric catalysis) and standardized bioassays to isolate structure-activity relationships .

Methodological Resources

  • Synthetic protocols : Reference general procedures for benzoylthiouryl-tetrahydrobenzo[b]thiophene derivatives .
  • Safety handling : Follow guidelines for irritant phosphonates (e.g., S22/S24/25 precautions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl benzo[b]thiophen-3-ylmethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl benzo[b]thiophen-3-ylmethylphosphonate

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